2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid
Description
"2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid" is a benzoic acid derivative featuring a piperazine ring substituted at the 4-position with a 1,3-benzodioxol-5-ylmethyl group. The compound’s structure integrates a carboxylic acid group for hydrogen bonding and a piperazine-carbamoyl linker, which may enhance conformational flexibility and binding affinity in biological systems.
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C20H20N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2,(H,24,25) |
InChI Key |
YHTRXKRISXDZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require stringent drying to prevent hydrolysis. In contrast, DCM offers inertness but necessitates prolonged reaction times (12–24 hours). Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acyl transfer, improving yields to 78–85%.
Temperature and Stoichiometry
Exothermic reactions demand controlled addition of acyl chloride to prevent thermal degradation. A molar ratio of 1:1.1 (acid chloride:piperazine) ensures complete conversion, as excess piperazine can be removed via aqueous workup.
Purification and Characterization
Crude product is purified via recrystallization from ethanol-water (1:3 v/v), yielding needle-like crystals. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Spectroscopic characterization includes:
- ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J=8.0 Hz, 1H, ArH), 7.45 (t, J=7.6 Hz, 1H, ArH), 6.85 (s, 1H, benzodioxole-H), 3.95 (s, 2H, OCH₂O), 3.60–3.20 (m, 8H, piperazine-H).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acyl Chloride Coupling | 72 | 98.5 | High scalability |
| CDI-Mediated Coupling | 68 | 97.2 | Mild conditions |
| Schotten-Baumann | 65 | 96.8 | Aqueous compatibility |
The acyl chloride method, despite requiring stringent anhydrous conditions, offers superior yields and scalability for industrial applications.
Challenges and Mitigation Strategies
Byproduct Formation
Di-substituted piperazine derivatives may form during alkylation. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the monoalkylated product.
Hydrolysis of Acid Chloride
Exposure to moisture hydrolyzes the acid chloride to benzoic acid. Storage over molecular sieves and rapid reagent addition minimize this issue.
Chemical Reactions Analysis
Alternative Activation Methods
The carboxylic acid group can be activated using coupling agents like EDCI/HOBt , enabling reactions with amines under non-acidic conditions:
This method avoids the need for acid chlorides and is preferred for sensitive substrates.
Benzoic Acid Derivatives
The carboxylic acid group participates in classic acid-base and derivatization reactions:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Esterification | Methanol/H₂SO₄ | Methyl ester | Improved lipophilicity |
| Salt Formation | NaOH | Sodium salt | Enhanced solubility in water |
| Amide Formation | Thionyl chloride (SOCl₂) | Acid chloride (for further coupling) | Intermediate in drug synthesis |
Piperazine Ring Modifications
The piperazine nitrogen can undergo alkylation or acylation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Alkylation with methyl iodide | DMF, K₂CO₃, 60°C | N-Methylpiperazine derivative |
| Acylation with acetyl chloride | DCM, NEt₃, 0°C | N-Acetylpiperazine analog |
These modifications alter the compound’s physicochemical properties and biological activity .
Benzodioxole Stability
The 1,3-benzodioxole ring is stable under acidic and neutral conditions but undergoes ring-opening in strong bases (e.g., NaOH, 100°C) to form catechol derivatives :
Comparative Reactivity Table
| Derivative | Reaction Site | Key Feature |
|---|---|---|
| Methyl ester analog | Carboxylic acid | Improved metabolic stability |
| N-Acetylpiperazine derivative | Piperazine nitrogen | Reduced basicity, enhanced CNS penetration |
| Catechol analog (ring-opened) | Benzodioxole | Increased polarity |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C21H21ClN4O6S2
- Molecular Weight : 525.0 g/mol
- IUPAC Name : 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)thiophene-3-sulfonamide
These properties contribute to its biological activity and interaction with various biological targets.
Anti-inflammatory Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. A study highlighted the potential of related compounds to serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have adverse effects such as gastric toxicity .
Anticancer Activity
The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies have demonstrated that it can inhibit the proliferation of tumor cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit tyrosine kinases involved in cancer progression .
Neuroprotective Effects
There is emerging evidence that piperazine derivatives can offer neuroprotective benefits. Research focusing on the neuroprotective potential of compounds similar to 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid suggests that they may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Study 1: Inhibition of COX Enzymes
A study published in PubMed evaluated a related derivative's effect on COX enzymes and found that it exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs. This finding supports the potential use of such compounds in managing inflammatory conditions without the common side effects associated with conventional treatments .
Case Study 2: Antitumor Activity
In vitro studies have shown that compounds similar to 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid significantly reduced the viability of various cancer cell lines by inducing apoptosis. These results indicate that further development could lead to new anticancer therapies targeting specific malignancies .
Mechanism of Action
The mechanism of action of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Structure Differences: The target compound’s benzoic acid core contrasts with the quinolinecarboxylic acid backbone in compounds 5a–m. Quinoline derivatives (e.g., 5j, 5k) possess a fused bicyclic system, which may enhance DNA gyrase inhibition (common in fluoroquinolone antibiotics) . The Boc-protected analog () shares the benzoic acid core but lacks the benzodioxole group, highlighting its role as an intermediate rather than a bioactive molecule .
The benzodioxole group in the target compound, however, is electron-rich, which may favor π-π stacking in receptor binding . Lipophilicity: The trifluoromethyl and benzodioxole groups improve membrane permeability compared to hydrophilic pyridyl (5b) or Boc-protected derivatives .
Synthetic Methodology :
- All compounds in –3 were synthesized via nucleophilic acyl substitution, reacting piperazine precursors (e.g., amine 4) with sulfonyl or acyl chlorides. Yields (55–80%) suggest moderate steric hindrance from bulky substituents .
- The target compound’s synthesis would likely follow a similar route, substituting 1,3-benzodioxol-5-ylmethyl chloride for sulfonyl/aoyl chlorides.
Biological Activity
The compound 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid is a derivative of piperazine and benzodioxole that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 374.44 g/mol. Its structure includes a piperazine ring, a benzodioxole moiety, and a carboxylic acid functional group, which are critical for its biological activity.
Antitumor Activity
Research has indicated that compounds featuring the benzodioxole structure exhibit significant antitumor properties. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, derivatives similar to 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid have been shown to inhibit the activity of kinases such as BRAF and EGFR, which are pivotal in tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have suggested that benzodioxole derivatives can reduce inflammation in various models, indicating their therapeutic potential in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis .
Structure-Activity Relationships (SAR)
The biological activity of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid can be influenced by modifications in its structure:
- Benzodioxole Moiety : The presence of methylenedioxy groups enhances antitumor activity.
- Piperazine Ring : Variations in substituents on the piperazine nitrogen can modulate receptor binding affinity and selectivity.
- Carboxylic Acid Group : Essential for biological activity; it influences solubility and bioavailability.
Study on Antitumor Activity
A recent study evaluated the effects of similar benzodioxole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability, particularly when used in combination with established chemotherapeutics like doxorubicin. The combination therapy showed a synergistic effect, enhancing apoptosis in cancer cells .
In Vivo Toxicity Assessment
In vivo studies involving animal models have assessed the toxicity profile of the compound. At high doses (2000 mg/kg), it exhibited mild behavioral effects without significant organ toxicity, suggesting a favorable safety profile for further development .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative with a functionalized piperazine intermediate. A two-step approach is common:
Intermediate Preparation : React 1,3-benzodioxol-5-ylmethyl piperazine with a carbonylating agent (e.g., phosgene derivatives) to form the piperazino-carbonyl moiety.
Final Coupling : Attach the intermediate to 2-carboxybenzoic acid via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Optimization Strategies :
- Use anhydrous conditions and inert gas purging to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature (e.g., 0–5°C for carbodiimide activation).
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm for purity assessment (>95% threshold) .
- NMR Spectroscopy : Confirm structure via H and C NMR in deuterated DMSO, focusing on key signals:
- Benzodioxole protons (δ 5.9–6.1 ppm, multiplet).
- Piperazine carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ~425 g/mol) .
Q. What are the solubility profiles of this compound, and how do they influence in vitro assay formulation?
- Methodological Answer :
- Solubility Testing : Use the shake-flask method in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4).
- Typical Profile (hypothetical, based on analogs):
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | <1 |
- Formulation Guidance : Pre-dissolve in DMSO for stock solutions; dilute in assay buffer with <0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can experimental designs assess environmental fate and biodegradation pathways in aquatic systems?
- Methodological Answer :
- Laboratory Studies :
Abiotic Degradation : Expose to UV light (λ=254 nm) and measure photolysis half-life via HPLC .
Biotic Degradation : Incubate with activated sludge or microbial consortia; monitor metabolite formation using LC-MS/MS.
- Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict partition coefficients (log P) and bioaccumulation potential .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor binding affinities)?
- Methodological Answer :
- Systematic Replication : Standardize assay conditions (e.g., buffer pH, temperature, cell line).
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables .
- Orthogonal Assays : Validate binding affinity via surface plasmon resonance (SPR) alongside radioligand displacement assays .
Q. How can computational modeling elucidate the compound’s mechanism of action at target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or MAO-B).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes.
- Validation : Correlate docking scores (ΔG binding) with IC values from enzyme inhibition assays .
Q. What approaches identify metabolites in mammalian hepatic microsomal assays?
- Methodological Answer :
- Incubation : Use human liver microsomes with NADPH regeneration system; quench reactions at 0, 15, 30, 60 mins.
- Detection : LC-MS/MS (Q-TOF) in full-scan mode; identify phase I metabolites (hydroxylation, demethylation) via exact mass and fragmentation patterns.
- Standards : Synthesize putative metabolites (e.g., hydroxylated derivatives) for retention time matching .
Data Contradiction Analysis Example
| Contradiction | Resolution Strategy | Key References |
|---|---|---|
| Variability in IC values | Standardize assay protocols; use internal controls | |
| Discrepant solubility reports | Validate via nephelometry vs. shake-flask methods |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
